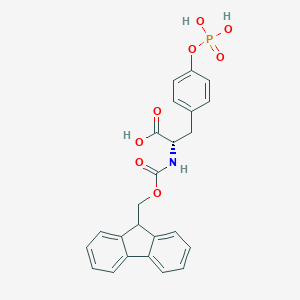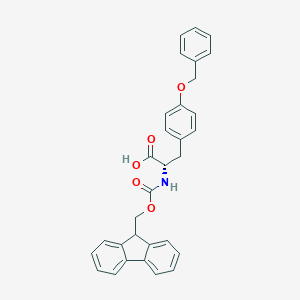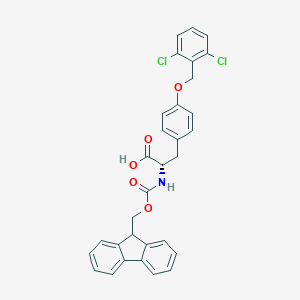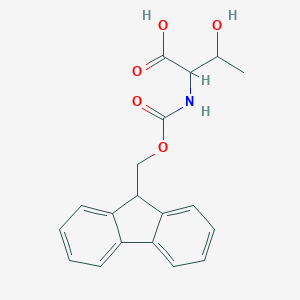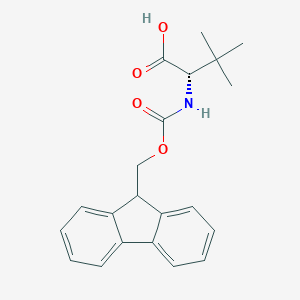
Fmoc-N-Me-Asp(OtBu)-OH
Vue d'ensemble
Description
“Fmoc-N-Me-Asp(OtBu)-OH” is an aspartic acid derivative . It is a Fmoc protected N-methyl amino acid suitable for solid phase peptide synthesis . N-methyl amino acids have been shown to improve the proteolytic stability of peptides .
Molecular Structure Analysis
The empirical formula of “Fmoc-N-Me-Asp(OtBu)-OH” is C24H27NO6 . Its molecular weight is 425.47 g/mol .Physical And Chemical Properties Analysis
“Fmoc-N-Me-Asp(OtBu)-OH” is a white to off-white powder . It has a melting point of 135-140°C . It is soluble in DMF .Applications De Recherche Scientifique
Peptide Synthesis and Stability
“Fmoc-N-Me-Asp(OtBu)-OH” is commonly used in solid phase peptide synthesis (SPPS) as a building block for the introduction of N-α-methyl-aspartic acid amino-acid residues. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protection for the amino group during the synthesis process, which is removed once the peptide chain is complete. The use of N-methyl amino acids like “Fmoc-N-Me-Asp(OtBu)-OH” has been shown to improve the proteolytic stability of peptides, making them more resistant to enzymatic degradation .
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-N-Me-Asp(OtBu)-OH is a selectively protected building block used in the synthesis of peptides . Its primary targets are the amino and carboxy functions of the peptide chain .
Mode of Action
The compound interacts with its targets through a process of condensation with an appropriate amine or alcohol . This results in the formation of branched esters and amides, and lactams and lactones containing the aspartyl unit . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By facilitating the synthesis of branched esters and amides, and lactams and lactones, it influences the structure and function of the resulting peptides .
Pharmacokinetics
Its solubility in dmf suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Fmoc-N-Me-Asp(OtBu)-OH’s action are dependent on the specific peptides that it helps synthesize. These peptides can have a wide range of biological activities, depending on their structure and the presence of the aspartyl unit .
Action Environment
The action, efficacy, and stability of Fmoc-N-Me-Asp(OtBu)-OH can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to store the compound below +30°C . Furthermore, the reaction conditions, such as the presence of DMF and TFA, can significantly impact its mode of action .
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWLVIEAOUXGW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Asp(OtBu)-OH | |
CAS RN |
152548-66-8 | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







